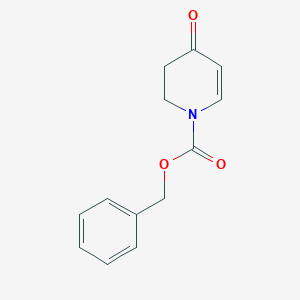

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHYPNVCUHASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463761 | |

| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185847-84-1 | |

| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound belonging to the dihydropyridinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as calcium channel modulators, antimalarial agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available data. It is important to note that while the core structure is a subject of research, specific experimental data for this particular compound, especially concerning its biological activity and detailed reaction protocols, is limited in publicly accessible literature.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C13H13NO3 | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| CAS Number | 185847-84-1 | --INVALID-LINK-- |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | --INVALID-LINK-- |

| Canonical SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |

| Melting Point | 72-73 °C | [Various Suppliers] |

| Boiling Point (Predicted) | 382.2 ± 42.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | -4.31 ± 0.20 | --INVALID-LINK-- |

| Form | Powder | [Various Suppliers] |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic methylene protons, and the protons of the dihydropyridine ring.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and the ketone, the aromatic carbons of the benzyl group, and the carbons of the dihydropyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the carbamate and the ketone functionalities.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns likely involving the loss of the benzyl group.

Caution: Researchers should perform their own spectral analysis for confirmation.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), and working in a well-ventilated area are recommended.

Experimental Protocols

General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 4-pyridones. One common approach involves the cyclocondensation of a 1,3,5-tricarbonyl compound or its equivalent with an amine.

Below is a generalized, theoretical workflow for the synthesis.

Caption: A plausible, generalized synthetic workflow for this compound.

Disclaimer: This represents a theoretical synthetic pathway. Researchers should consult the primary literature on 4-pyridone synthesis for detailed reaction conditions and optimize them accordingly.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, the broader class of dihydropyridinone and 4-pyridone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

-

Dihydropyridine Derivatives: Famously known as calcium channel blockers, they are widely used in the treatment of hypertension. [1]The 1,4-dihydropyridine scaffold is a key pharmacophore in drugs like nifedipine and amlodipine.

-

4-Pyridone Derivatives: This class of compounds has demonstrated a variety of biological activities, including:

-

Antimalarial: Certain diaryl ether substituted 4-pyridones have shown potent activity against Plasmodium falciparum. [2] * Anticancer: Some novel dihydropyrimidines with the pyrimidinone core have been investigated for their potential anticancer activity.

-

Anti-HIV: Pyridinone derivatives have been designed and evaluated as inhibitors of HIV replication. [3][4] * Antibacterial and Antifungal: Various derivatives have been synthesized and tested for their antimicrobial properties.

-

Due to the lack of specific studies on this compound, no signaling pathways involving this compound can be described at this time. The potential for this molecule to interact with biological targets, such as ion channels or enzymes, can be inferred from its structural similarity to other pharmacologically active dihydropyridinones, but this requires experimental validation.

Caption: Logical workflow for investigating the biological potential of the title compound.

Conclusion and Future Directions

This compound is a molecule of interest due to its core dihydropyridinone structure, which is present in many biologically active compounds. However, there is a significant gap in the scientific literature regarding its specific chemical and biological properties. The available data is largely predictive, and there is a pressing need for experimental validation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).

-

Biological Screening: A thorough investigation of its biological activities through a battery of in vitro assays, including but not limited to, its effects on various cell lines (cancerous and non-cancerous), its potential as a calcium channel modulator, and its antimicrobial properties.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action, including the identification of its molecular targets and its effects on relevant signaling pathways.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

Unveiling the Structure of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the spectroscopic and physical properties of the molecule, outlines a representative synthetic protocol, and discusses the established biological context of the dihydropyridine scaffold.

Molecular Structure and Properties

This compound, with the chemical formula C₁₃H₁₃NO₃, possesses a dihydropyridinone core N-substituted with a benzyloxycarbonyl group.[1][2] The systematic IUPAC name for this compound is benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 185847-84-1 | [2] |

| Molecular Formula | C₁₃H₁₃NO₃ | [2] |

| Molecular Weight | 231.25 g/mol | [2] |

| Monoisotopic Mass | 231.08954328 Da | [2] |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, experimentally-derived spectrum for this specific molecule is limited, the expected spectral data can be reliably predicted based on the analysis of closely related analogues.[3][4][5][6]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | s | 2H | Methylene protons (CH₂-Ph) |

| ~6.90 | d | 1H | Vinylic proton (C₅-H) |

| ~5.10 | d | 1H | Vinylic proton (C₆-H) |

| ~3.80 | t | 2H | Methylene protons (C₂-H₂) |

| ~2.50 | t | 2H | Methylene protons (C₃-H₂) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (C₄) |

| ~168 | C=O (Carboxylate) |

| ~140 | Vinylic Carbon (C₅) |

| ~135 | Aromatic Quaternary Carbon |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~105 | Vinylic Carbon (C₆) |

| ~68 | Methylene Carbon (CH₂-Ph) |

| ~45 | Methylene Carbon (C₂) |

| ~35 | Methylene Carbon (C₃) |

Table 4: Predicted FTIR and Mass Spectrometry Data

| Technique | Feature | Predicted Value/Observation |

| FTIR | Carbonyl Stretch (Ketone) | ~1680 cm⁻¹ |

| Carbonyl Stretch (Carbamate) | ~1720 cm⁻¹ | |

| C=C Stretch (Dihydropyridine) | ~1640 cm⁻¹ | |

| C-O Stretch | ~1250 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 231 |

| [M+H]⁺ | m/z 232 | |

| Major Fragment | m/z 91 (Loss of benzyl group) |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process involving the formation of an enaminone intermediate followed by cyclization. The following is a representative protocol adapted from established methods for the synthesis of dihydropyridones.[7][8]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

Ethyl 3-aminocrotonate

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl chloroformate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of ethyl 3-aminocrotonate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclization and N-Protection

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude enaminone intermediate in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Spectroscopic Analysis Protocol

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of the title compound.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy:

-

Obtain the IR spectrum of the compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Identify the characteristic absorption bands for the carbonyl and other functional groups.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

Biological Context and Potential Signaling Pathway

While specific biological studies on this compound are not extensively documented, the dihydropyridine scaffold is a well-established pharmacophore, primarily known for its role as L-type calcium channel blockers.[9] These compounds are widely used in the treatment of hypertension and angina.[1] The general mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[1]

Proposed Signaling Pathway for Dihydropyridine Derivatives

Caption: Potential mechanism of action for dihydropyridine compounds.

This guide serves as a foundational resource for the structural understanding and synthesis of this compound. The provided data and protocols are intended to facilitate further research and development involving this and related compounds.

References

- 1. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 8. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a multi-step process commencing from readily available starting materials, leading to the formation of a key piperidone intermediate, which is subsequently converted to the target dihydropyridinone. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and a potential biological mechanism of action.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-stage process. The initial stage focuses on the preparation of the saturated heterocyclic core, Benzyl 4-oxopiperidine-1-carboxylate, commonly known as N-Cbz-4-piperidone. This intermediate is synthesized by the N-protection of a 4-piperidone precursor. The second stage involves the introduction of α,β-unsaturation to the piperidone ring to yield the target compound. A well-established method for this transformation is the Saegusa-Ito oxidation.

Experimental Protocols

Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

The synthesis of N-Cbz-4-piperidone can be accomplished via several routes, with a common and effective method involving the reaction of a 4-piperidone salt with benzyl chloroformate in the presence of a base.[1][2]

Method 1: From 4,4-Piperidinediol Hydrochloride

A documented procedure details the reaction of 4,4-piperidinediol hydrochloride with sodium carbonate and benzyl chloroformate.[1]

-

Reaction:

-

4,4-Piperidinediol hydrochloride is reacted with sodium carbonate (Na₂CO₃) and benzyl chloroformate (CbzCl) in a mixture of tetrahydrofuran (THF) and water.

-

-

Procedure:

-

To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.

-

The mixture is stirred at room temperature for 9 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate (AcOEt) and a 5% (w/v) aqueous solution of sodium carbonate.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (eluent: AcOEt/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.[1]

-

-

Yield: Quantitative (100%)[1].

Method 2: From Piperidin-4-one Hydrochloride

An alternative large-scale preparation starts from piperidin-4-one hydrochloride.[1]

-

Reaction:

-

Piperidin-4-one hydrochloride is treated with triethylamine (TEA) and benzyl chloroformate in dichloromethane (DCM).

-

-

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L), benzyl chloroformate (1965 g, 11.55 mol) is added dropwise at 0°C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using an EtOAc/petroleum ether (1:5) solvent system.

-

The mixture is washed with water (3 L) and brine (1 L), dried over sodium sulfate, and concentrated in vacuo to give N-Cbz-4-piperidone.[1]

-

Stage 2: Synthesis of this compound

The conversion of the saturated N-Cbz-4-piperidone to the α,β-unsaturated this compound can be achieved via the Saegusa-Ito oxidation. This reaction proceeds through a silyl enol ether intermediate.

-

Reaction:

-

N-Cbz-4-piperidone is first converted to its corresponding silyl enol ether.

-

The silyl enol ether is then treated with a palladium(II) salt to induce the formation of the double bond.

-

-

Representative Procedure (based on the general Saegusa-Ito oxidation):

Step 2a: Formation of the Silyl Enol Ether

-

A solution of N-Cbz-4-piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is added dropwise to generate the enolate.

-

After stirring for a period to ensure complete enolate formation, a silylating agent, typically trimethylsilyl chloride (TMSCl), is added to trap the enolate as the silyl enol ether.

-

The reaction is quenched and worked up to isolate the crude silyl enol ether, which is often used in the next step without extensive purification.

Step 2b: Palladium-Mediated Oxidation

-

The crude silyl enol ether is dissolved in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF).

-

Palladium(II) acetate (Pd(OAc)₂) is added to the solution. Stoichiometric amounts can be used, or catalytic amounts in the presence of a co-oxidant like benzoquinone.

-

The reaction mixture is stirred at room temperature or with gentle heating until the conversion is complete, as monitored by TLC or other analytical techniques.

-

The reaction mixture is then filtered to remove palladium black, and the filtrate is subjected to an aqueous workup.

-

The crude product is purified by column chromatography to yield this compound.

-

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 4,4-Piperidinediol Hydrochloride | C₅H₁₂ClNO₂ | 153.61 | - | - | - |

| Piperidin-4-one Hydrochloride | C₅H₁₀ClNO | 135.59 | Brown solid | - | - |

| Benzyl 4-oxopiperidine-1-carboxylate | C₁₃H₁₅NO₃ | 233.26 | Colorless oil / White to pale yellow solid | 38-41 | 114-140 / 0.25 |

| This compound | C₁₃H₁₃NO₃ | 231.25 | - | 72-73 | 382.2±42.0 (Predicted) |

Table 2: Spectroscopic Data for Benzyl 4-oxopiperidine-1-carboxylate

| ¹H-NMR (CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |

| ¹³C-NMR (CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |

| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 |

| Mass Spectrum (m/z) | 233 (M+), 91 (100%) |

| HRMS (calcd.) | 233.1052 |

| HRMS (found) | 233.1055 |

Data sourced from[1].

Visualization of Pathways

Synthesis Pathway

The following diagram illustrates the two-stage synthesis of this compound.

Caption: Synthesis of this compound.

Potential Biological Signaling Pathway

Dihydropyridine derivatives are well-known for their activity as L-type calcium channel blockers. The following diagram illustrates a simplified mechanism of action.

Caption: Mechanism of action for dihydropyridinone as a calcium channel blocker.

Conclusion

The synthesis of this compound is a feasible process for research and development purposes. The well-established procedures for the creation of the N-Cbz-4-piperidone intermediate, coupled with a reliable method for its subsequent dehydrogenation, provide a clear and reproducible pathway to the target molecule. The information presented in this guide, including detailed protocols and quantitative data, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. Further optimization of the Saegusa-Ito oxidation step for this specific substrate could lead to improved yields and process efficiency. The potential biological activity of this compound class warrants further investigation into its pharmacological properties.

References

An In-Depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

IUPAC Name: Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate

This technical guide provides a comprehensive overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential therapeutic applications, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate, also known as 1-Cbz-2,3-dihydropyridin-4(1H)-one, is a derivative of dihydropyridinone. The core structure of dihydropyridinone is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [4] |

| Molecular Formula | C13H13NO3 | [4] |

| Molecular Weight | 231.25 g/mol | [4] |

| CAS Number | 185847-84-1 | [4] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 231.08954328 Da | [4] |

| Monoisotopic Mass | 231.08954328 Da | [4] |

Spectroscopic Data (Analog)

| Spectroscopic Data (for Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) | |

| ¹H NMR | Aromatic protons of the benzyl group: δ 7.3–7.4 ppm |

| Carboxylate CH₂ group linked to the benzyl moiety: δ 4.1–4.2 ppm | |

| Methyl and methylene protons adjacent to the ketone group: δ 2.5–2.6 ppm | |

| ¹³C NMR | Carboxylate carbonyl (C=O): δ ~170 ppm |

| Conjugated carbonyl (4-oxo group): δ ~150–160 ppm | |

| IR Spectroscopy | ν(C=O) (carboxylate): ~1720–1740 cm⁻¹ (strong absorption) |

| ν(C=O) (4-oxo): ~1680–1700 cm⁻¹ (moderate absorption) | |

| Mass Spectrometry | Molecular ion peak: m/z 245.27 (for C₁₄H₁₅NO₃) |

| Fragmentation patterns: Loss of the benzyl group and cleavage of the dihydropyridine ring |

Synthesis

A specific experimental protocol for the synthesis of Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate is not explicitly detailed in the available literature. However, a general and adaptable two-step synthesis can be inferred from the preparation of a similar compound, diethyl 1-benzyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate.[6] This process involves the initial synthesis of a dihydropyridinone precursor followed by N-benzylation.

Experimental Protocol (Adapted)

Step 1: Synthesis of a Dihydropyridinone Precursor

A mixture of diethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and urea is heated to reflux in xylene.[6] After the urea dissolves and a precipitate forms, the ethanol generated is removed under reduced pressure. The reaction mixture is then refluxed for an additional hour. Upon cooling, the precipitate is filtered, washed with dichloromethane, and dried under vacuum to yield the dihydropyridinone precursor.[6]

Step 2: N-Benzylation

The dihydropyridinone precursor is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate and benzyl bromide are added to the solution. The mixture is heated at 80°C for 10 hours.[6] After the reaction, the mixture is filtered, and the solvent is removed in vacuo. The resulting residue is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude product, which can be further purified by washing with ethyl acetate to obtain the final product.[6]

Caption: Synthetic workflow for Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate.

Potential Applications in Drug Development

While specific biological activities of Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate are not extensively documented, the broader class of dihydropyridinones and pyridones are of significant interest in medicinal chemistry. These scaffolds are associated with a range of pharmacological activities.

The pyridone ring system is considered a "privileged structure" as it can interact with various biological targets.[1][2] Pyridone derivatives have been investigated for their potential as:

-

Anticancer Agents: Some pyridone derivatives have been shown to exhibit antitumor activity.[5][7]

-

Antimicrobial Agents: The dihydropyridinone core is found in compounds with antibacterial and antifungal properties.[5]

-

Antioxidant Agents: Certain dihydropyridine derivatives have demonstrated antioxidant capabilities.[5]

The versatility of the pyridone scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The N-benzyloxycarbonyl (Cbz) protecting group in the title compound is a common feature in medicinal chemistry, often used to modulate solubility, stability, and receptor binding affinity.

Caption: Potential therapeutic applications of the dihydropyridinone scaffold.

Conclusion

This compound is a member of a promising class of heterocyclic compounds. While specific data for this molecule is limited, the established biological activities of the dihydropyridinone core suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 190906-91-3 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Overview: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry.

Core Molecular Data

Key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C13H13NO3 | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| CAS Number | 185847-84-1 | [1][2] |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1] |

Experimental Protocols & Synthesis

A generalized workflow for the synthesis of a dihydropyridine derivative might follow these logical steps:

A potential synthetic workflow for dihydropyridine derivatives.

Potential Signaling Pathway Interactions

Dihydropyridine-based compounds are a well-established class of molecules known for their significant biological activity, most notably as L-type calcium channel blockers. While the specific biological targets and signaling pathway interactions of this compound are not extensively documented, its structural similarity to known dihydropyridine drugs suggests potential activity within cardiovascular and neurological systems.

The canonical signaling pathway for dihydropyridine action is illustrated below:

Generalized dihydropyridine signaling pathway.

Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications of this compound. This document serves as a foundational guide for professionals initiating research on this compound.

References

An In-depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in calcium channel blockers used in the treatment of hypertension and angina.[1] The broader class of dihydropyridinone derivatives, including this compound, has garnered attention for a diverse range of biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[2] The introduction of a benzyl carbamate group at the nitrogen atom offers a handle for further synthetic modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis and characterization of this specific derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃ | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| CAS Number | 185847-84-1 | [3] |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 38-41 °C | [4] |

| Boiling Point | 114-140 °C at 0.25 mmHg | [4] |

| Density | 1.172 g/mL at 25 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [4] |

Synthesis

The synthesis of this compound can be envisioned as a two-step process, starting from commercially available precursors. The first step involves the protection of 4-piperidone, followed by the introduction of a double bond to yield the target dihydropyridinone.

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

This precursor is synthesized by the N-protection of 4-piperidone hydrochloride with benzyl chloroformate. Several protocols have been reported, and a representative one is detailed below.

Diagram 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate.

Experimental Protocol:

To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.[4] The reaction mixture is stirred at room temperature for 9 hours.[4] Following the reaction, the mixture is diluted with ethyl acetate and a 5% aqueous solution of sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (ethyl acetate/hexane, 1:3 to 1:2) to yield Benzyl 4-oxopiperidine-1-carboxylate as a colorless oil.[4]

Table 2: Quantitative Data for the Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

| Parameter | Value | Reference |

| Yield | ~100% | [4] |

| Purity | ≥98% | [5] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 | [4] |

| **IR (neat, cm⁻¹) ** | 2964, 1698, 1429, 1229 | [4] |

| HRMS (m/z) | Calculated for C₁₃H₁₅NO₃: 233.1052, Found: 233.1055 | [4] |

Step 2: Introduction of the Double Bond to form this compound

The conversion of the saturated N-Cbz-4-piperidone to the desired α,β-unsaturated ketone, this compound, can be achieved through a dehydrogenation reaction. A common and effective method for this transformation is the Saegusa-Ito oxidation.[6][7]

Diagram 2: Saegusa-Ito Oxidation for the synthesis of the target compound.

Experimental Protocol (General Procedure):

The first step of the Saegusa-Ito oxidation involves the formation of a silyl enol ether. To a solution of Benzyl 4-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added, followed by the addition of trimethylsilyl chloride (TMSCl). The reaction is then quenched and worked up to isolate the silyl enol ether intermediate.

In the second step, the isolated silyl enol ether is dissolved in a suitable solvent like acetonitrile, and palladium(II) acetate (Pd(OAc)₂) and a stoichiometric oxidant, typically p-benzoquinone, are added. The reaction is stirred at room temperature until completion. The palladium(0) formed during the reaction is re-oxidized to palladium(II) by the p-benzoquinone, allowing for the use of catalytic amounts of the palladium salt in some protocols. The final product, this compound, is then isolated and purified, typically by column chromatography.

Table 3: Expected Characterization Data for this compound

| Parameter | Expected Signals |

| ¹H NMR | Signals corresponding to the benzyl group protons, two vinylic protons, and two methylene groups of the dihydropyridinone ring.[8][9] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the double bond, the carbons of the benzyl group, and the methylene carbons of the ring.[9] |

| IR | Characteristic absorption bands for the α,β-unsaturated ketone, the carbamate carbonyl, and C=C double bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ). |

Applications in Drug Discovery and Development

Derivatives of the 1,4-dihydropyridine and dihydropyridinone core have shown a wide array of pharmacological activities. While specific biological data for this compound is not extensively reported in publicly available literature, the core structure suggests potential for investigation in several therapeutic areas.

Diagram 3: Potential signaling pathways and biological activities.

-

Anticancer Activity: The dihydropyridinone scaffold has been explored for its potential to inhibit cancer cell proliferation.[2]

-

Antimicrobial Properties: Various dihydropyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2]

-

Antioxidant Effects: The dihydropyridine ring system can act as a scavenger of reactive oxygen species, suggesting potential applications in diseases associated with oxidative stress.[2]

-

Calcium Channel Modulation: Given the structural similarity to classical 1,4-dihydropyridine calcium channel blockers, this compound could be investigated for its effects on calcium signaling pathways.[1]

Conclusion

This compound is a versatile heterocyclic compound with potential for further exploration in drug discovery. This technical guide provides a detailed overview of its synthesis, starting from readily available materials, and summarizes its key physicochemical properties. The outlined synthetic route, involving the N-protection of 4-piperidone and subsequent dehydrogenation, offers a practical approach for its preparation in a laboratory setting. The diverse biological activities associated with the dihydropyridinone core highlight the potential of this compound as a lead structure for the development of novel therapeutic agents. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.

References

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. science.rsu.lv [science.rsu.lv]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as N-Cbz-2,3-dihydro-4-pyridone, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its dihydropyridinone core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound has the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol [1][2].

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| CAS Number | 185847-84-1 | [1][2] |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1][2] |

| XlogP (predicted) | 1.2 | [1][2] |

| Monoisotopic Mass | 231.08954328 Da | [1][2] |

Synthesis

The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors. A key intermediate in this synthesis is Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone).

Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

Several methods have been reported for the synthesis of this key precursor.

Method 1: From 4,4-Piperidinediol Hydrochloride

A common method involves the reaction of 4,4-piperidinediol hydrochloride with benzyl chloroformate (CbzCl) in the presence of a base.

-

Experimental Protocol: To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added. The mixture is stirred at room temperature for 9 hours. After the reaction is complete, the mixture is diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane, 1:3 to 1:2) to yield N-Cbz-4-piperidone as a colorless oil (15 g, 100% yield).

Method 2: From Piperidin-4-one Hydrochloride

An alternative large-scale preparation uses piperidin-4-one hydrochloride and triethylamine as the base.

-

Experimental Protocol: To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L) at 0°C, benzyl chloroformate (1965 g, 11.55 mol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Completion of the reaction is monitored by TLC (EtOAc/petroleum ether = 1:5). The mixture is washed with water (3 L) and brine (1 L), dried over sodium sulfate, and concentrated in vacuo to give N-Cbz-4-piperidone as a colorless oil.

Synthesis of this compound

The introduction of α,β-unsaturation into the N-Cbz-4-piperidone ring is a key transformation to obtain the target compound. The Saegusa-Ito oxidation is a well-established method for this purpose.

-

Logical Workflow for Saegusa-Ito Oxidation: This process involves two main steps: the formation of a silyl enol ether from N-Cbz-4-piperidone, followed by oxidation with a palladium(II) salt.

Figure 1: Logical workflow for the Saegusa-Ito oxidation.

-

Detailed Experimental Protocol (Hypothetical, based on the Saegusa-Ito oxidation):

-

Silyl Enol Ether Formation: To a solution of N-Cbz-4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere, a strong, non-nucleophilic base (e.g., LDA, LiHMDS) is added at low temperature (-78 °C). After stirring for a period, a silylating agent such as trimethylsilyl chloride (TMSCl) is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the silyl enol ether is isolated and purified.

-

Oxidation: The purified silyl enol ether is dissolved in a solvent such as acetonitrile. Palladium(II) acetate (Pd(OAc)₂) is added, often with a co-oxidant like benzoquinone, to facilitate the catalytic turnover of palladium. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated and purified by chromatography.

-

Spectroscopic Characterization (Predicted and Analog-Based)

| N-Cbz-4-piperidone | |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |

| Mass Spec (m/z) | 233 (M+) |

| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 |

For the target compound, This compound , one would expect to see characteristic signals for the α,β-unsaturated ketone system in the NMR and IR spectra. Specifically, vinylic proton signals would appear in the ¹H-NMR spectrum, and the carbonyl stretch in the IR spectrum would likely shift to a lower wavenumber due to conjugation.

Reactivity and Potential Transformations

The dihydropyridinone core is a versatile scaffold for further chemical modifications. The presence of the enone functionality allows for various reactions, including Michael additions and cycloadditions.

Figure 2: Potential reactions of the dihydropyridinone scaffold.

Biological Activity

While specific biological data for this compound is limited in the reviewed literature, the broader class of dihydropyridinone and dihydropyrimidinone derivatives has demonstrated a wide range of pharmacological activities.

Antimicrobial Activity: Several studies have reported the antimicrobial activity of dihydropyrimidinone derivatives against various pathogenic bacteria and fungi. Significant inhibitory activity with MIC values in the range of 32-64 μg/ml has been observed against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[3]. Some compounds have also shown remarkable antifungal activity with MIC values of 32 μg/ml[3].

Anticancer Activity: Pyridone-containing structures have been investigated as potential antitumor agents. For instance, certain 4-pyridone derivatives have shown activity against murine P-388 leukemia[4]. The dihydropyridinone scaffold is considered a promising starting point for the development of new anticancer drugs.

Other Activities: The pyridone and dihydropyridone cores are present in compounds with a diverse array of biological functions, including analgesic, anti-inflammatory, antiviral, and phytotoxic properties[1].

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental and biological data for this specific compound are not extensively published, this guide provides a solid foundation based on the synthesis of its precursors and the known reactivity and biological profile of related dihydropyridinone derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 2. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Safety and Handling of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

This guide provides comprehensive safety and handling information for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Chemical Identity:

-

IUPAC Name: benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1]

-

Molecular Formula: C₁₃H₁₃NO₃[1]

-

Molecular Weight: 231.25 g/mol [1]

-

CAS Number: 185847-84-1[1]

Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The following table summarizes the GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is required in case of exposure. The following table outlines the recommended first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2][3][4] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to minimize exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Inspect gloves before use.[4] |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

| Body Protection | Wear a lab coat or other suitable protective clothing.[2][5] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Procedure |

| Handling | Handle in a well-ventilated place.[3][5] Avoid contact with skin and eyes.[3][5] Avoid formation of dust and aerosols.[3][5] Wash hands thoroughly after handling.[2] |

| Storage | Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials and sources of ignition.[2][3] |

Accidental Release Measures

In the event of a spill, the following measures should be taken to contain and clean up the material safely.

| Step | Action |

| 1. Personal Precautions | Wear protective equipment and keep unprotected personnel away.[2] Ensure adequate ventilation.[2][3] |

| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3] |

| 3. Containment & Cleaning | Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal.[2] |

Experimental Protocols

General Protocol for Safe Handling of this compound in a Research Laboratory

-

Preparation and Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Remove all sources of ignition from the work area.

-

-

Personal Protective Equipment (PPE) Donning:

-

Don a lab coat, ensuring it is fully buttoned.

-

Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

-

Wear safety glasses with side shields or chemical splash goggles.

-

-

Weighing and Transfer:

-

If the compound is a solid, handle it as a powder and avoid creating dust.

-

Use a spatula to transfer the compound.

-

Weigh the compound in a tared container within the fume hood.

-

Close the primary container immediately after use.

-

-

Dissolution and Reaction Setup:

-

Add solvents slowly to the compound to avoid splashing.

-

If heating is required, use a controlled heating source such as a heating mantle or oil bath.

-

Ensure all glassware is properly clamped and secured.

-

-

Post-Experiment Work-up:

-

Quench any reactions carefully.

-

Transfer waste to a designated, labeled hazardous waste container.

-

-

Decontamination and PPE Doffing:

-

Clean the work area with an appropriate solvent and decontaminating solution.

-

Remove gloves using a technique that avoids skin contact with the exterior of the glove.

-

Remove lab coat and safety glasses.

-

Wash hands thoroughly with soap and water.

-

Visualizations

Caption: General laboratory safety workflow for handling hazardous chemicals.

Caption: First aid response protocol for chemical exposure.

References

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide to its Solubility and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data, experimental protocols for solubility determination, and the synthetic context of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This compound, and its structural class of dihydropyridinones, are recognized as valuable intermediates in medicinal chemistry.

Solubility Data

Table 1: Estimated Solubility of this compound based on N-Cbz-4-piperidone Data

| Solvent | Solubility Category | Estimated Concentration Range (mg/mL) |

| Acetonitrile | Slightly soluble | 0.1 - 1 |

| Chloroform | Sparingly soluble | 1 - 10 |

| Dichloromethane | Soluble | Not Quantified |

| Ethyl Acetate | Soluble | Not Quantified |

| Methanol | Soluble | Not Quantified |

Disclaimer: The data presented is for the analogous compound N-Cbz-4-piperidone and should be used as an estimation only. Experimental verification for this compound is highly recommended.

Experimental Protocols for Solubility Determination

A precise determination of solubility is fundamental for applications in drug discovery and development, including formulation and in-vitro assays. The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents.

Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination due to its accuracy and reproducibility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, chloroform)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble to create a standard curve for quantification.

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Synthetic Pathway and Utility in Drug Discovery

This compound is a synthetic intermediate. A common approach to its synthesis involves the protection of a piperidone precursor. The diagram below illustrates a representative synthetic workflow.

Methodological & Application

Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Detailed Protocol and Application Notes

For researchers, scientists, and professionals in drug development, this document provides detailed experimental protocols and application notes for the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This compound, a valuable intermediate in medicinal chemistry, is typically synthesized from its saturated precursor, Benzyl 4-oxopiperidine-1-carboxylate, through a two-step process involving α-bromination followed by dehydrobromination.

Introduction

This compound, also known as N-Cbz-4-oxo-1,2,3,4-tetrahydropyridine, is a key building block in the synthesis of various pharmaceutical agents. Its α,β-unsaturated ketone moiety provides a reactive handle for further chemical modifications, making it a versatile precursor for the development of novel therapeutics. The following protocols detail a reliable method for its preparation from the readily available Benzyl 4-oxopiperidine-1-carboxylate.

Reaction Pathway Overview

The synthesis proceeds in two main stages: the protection of a piperidone derivative followed by the introduction of unsaturation.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This protocol describes the N-protection of 4-piperidone using benzyl chloroformate.

Materials:

-

4,4-Piperidinediol hydrochloride or 4-Piperidone monohydrate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Base (Sodium Carbonate or Triethylamine)

-

Solvent (Tetrahydrofuran/Water or Dichloromethane)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-piperidone precursor in the chosen solvent system (see Table 1 for examples).

-

Addition of Base: Add the base to the reaction mixture and stir.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirring mixture at the specified temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

| Starting Material | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,4-Piperidinediol hydrochloride (1.0 eq) | Na₂CO₃ (1.4 eq) | THF/H₂O (1:1) | RT | 9 | 100 | [1] |

| 4-Piperidone monohydrate hydrochloride (1.0 eq) | Triethylamine (2.1 eq) | Dichloromethane | 0 to RT | overnight | ~85-97 | [1] |

| 4-Piperidone (1.0 eq) | NaOH (10% aq. solution) | Toluene | 0 | - | 97 | [1] |

Table 1: Reaction conditions for the synthesis of Benzyl 4-oxopiperidine-1-carboxylate.

Protocol 2: Synthesis of this compound

This two-step protocol outlines the conversion of the saturated piperidone to the desired dihydropyridine.

Step 2a: α-Bromination of Benzyl 4-oxopiperidine-1-carboxylate

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in glacial acetic acid.

-

Initiation: Add a catalytic amount of 48% HBr.

-

Bromination: Add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Carefully pour the reaction mixture into an ice-water mixture. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate is often used in the next step without further purification.

Step 2b: Dehydrobromination of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Materials:

-

Crude Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

-

Lithium carbonate (Li₂CO₃)

-

Lithium bromide (LiBr)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the crude bromo-ketone in DMF, add lithium carbonate and lithium bromide.

-

Elimination Reaction: Heat the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the formation of the α,β-unsaturated ketone by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain this compound.

| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| α-Bromination | Br₂, HBr (cat.) | Acetic Acid | RT | 2-4 | - |

| Dehydrobromination | Li₂CO₃, LiBr | DMF | 100-120 | 2-6 | ~88 |

Table 2: Generalized reaction conditions for the conversion of Benzyl 4-oxopiperidine-1-carboxylate to this compound. Yields are based on similar transformations and may vary.

Application Notes

-

Starting Material: The synthesis of Benzyl 4-oxopiperidine-1-carboxylate is a well-established and high-yielding reaction.[1] Various basic conditions can be employed, with the choice often depending on the specific form of the 4-piperidone starting material.

-

α-Bromination: The bromination of ketones is typically acid-catalyzed and proceeds through an enol intermediate. The reaction of N-Boc-4-piperidone with bromine in the presence of hydrobromic acid in acetic acid is a known procedure that can be adapted for the N-Cbz analogue.

-

Dehydrobromination: The elimination of HBr from the α-bromo ketone to form the α,β-unsaturated ketone is a crucial step. A common method for this transformation is the use of a base in a suitable solvent. For N-Boc-3-bromo-4-piperidone, a combination of lithium carbonate and lithium bromide in DMF has been shown to be effective, affording the desired product in high yield.[2] This method is expected to be applicable to the N-Cbz derivative as well.

-

Purification: Purification of the final product is typically achieved through flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in Synthesis

Figure 2: Key intermediates in the synthesis of the target compound.

By following these detailed protocols and considering the accompanying application notes, researchers can reliably synthesize this compound for its use in various drug discovery and development programs.

References

Application Notes and Protocols for the Purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. The following protocols for flash column chromatography and recrystallization are based on established methods for structurally related N-Cbz protected pyridones and dihydropyridones.

Data Presentation

The efficiency of the purification process is determined by the yield and the purity of the final product. The following tables provide a template for recording and comparing purification data.

Table 1: Purification of this compound by Flash Column Chromatography

| Parameter | Value |

| Crude Product Purity (by HPLC) | e.g., 85% |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient: 10% to 50% Ethyl Acetate in Hexane |

| Elution Volume | Approx. 10 column volumes |

| Yield of Purified Product | 70-90% |

| Purity of Final Product (by HPLC) | >98% |

Table 2: Purification of this compound by Recrystallization

| Parameter | Value |

| Crude Product Purity (by HPLC) | e.g., 85% |

| Recrystallization Solvent | Ethanol/Water (e.g., 9:1 v/v) or Acetonitrile |

| Yield of Purified Product | 60-85% |

| Purity of Final Product (by HPLC) | >99% |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying multi-gram quantities of this compound. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexane is commonly employed for N-protected keto-piperidine derivatives.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column for flash chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes

Procedure:

-

TLC Analysis: Before performing the column, determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).

-

Pour the slurry into the column and allow the silica gel to settle, applying gentle pressure with a pump or compressed air to ensure a tightly packed bed.

-

Ensure the column is packed uniformly without any air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully load this dry powder onto the top of the prepared column.

-

-

Elution:

-

Begin eluting the column with the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane).

-

Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and finally 50% ethyl acetate in hexane) to elute the compound of interest. The gradient can be performed stepwise or linearly.

-

-

Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is crucial; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature. For compounds with similar structures, mixtures of ethanol and water, or acetonitrile, have proven effective.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water or Acetonitrile (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or acetonitrile) to dissolve the solid completely. Heat the solvent to its boiling point and add it portion-wise while stirring.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization of the product.

-

Crystallization:

-

If using an ethanol/water system, add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (e.g., a cold ethanol/water mixture or cold acetonitrile) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline solid.

Visualizations

The following diagrams illustrate the workflows for the purification protocols.

Caption: Workflow for the Purification of this compound by Flash Column Chromatography.

Caption: Workflow for the Purification of this compound by Recrystallization.

Application Note: Analysis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analysis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR) spectroscopic data, a plausible synthetic protocol, and a standard protocol for NMR data acquisition and processing. The provided information is intended to facilitate the identification, characterization, and utilization of this compound in research and development settings.